![molecular formula C11H13Cl2NO2 B8706328 3-[bis(2-chloroethyl)amino]benzoic acid CAS No. 3085-98-1](/img/structure/B8706328.png)
3-[bis(2-chloroethyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[bis(2-chloroethyl)amino]benzoic acid: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol benzoic acid nitrogen mustard . This compound is characterized by the presence of a benzoic acid moiety substituted with a bis(2-chloroethyl)amino group at the meta position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[bis(2-chloroethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-chloroethyl)amine under specific conditions. One common method involves the use of a solvent such as methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: 3-[bis(2-chloroethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .
科学的研究の応用
Chemistry: In chemistry, 3-[bis(2-chloroethyl)amino]benzoic acid is used as a precursor for the synthesis of other complex molecules. It serves as a building block in organic synthesis and can be used to introduce the bis(2-chloroethyl)amino group into other compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been used in studies investigating the mechanisms of cell cycle regulation and apoptosis .
Medicine: this compound has been explored for its potential therapeutic applications, particularly in cancer research. It is investigated for its ability to target and kill cancer cells through its alkylating properties .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 3-[bis(2-chloroethyl)amino]benzoic acid involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
- p-N,N-Bis(2-chloroethyl)aminobenzoic acid
- Benzoic acid,4-[[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]benzoate
- Benzoic acid, m-(bis(2-chloroethyl)amino)-, methyl ester
Uniqueness: 3-[bis(2-chloroethyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of the bis(2-chloroethyl)amino group at the meta position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
3085-98-1 |
|---|---|
分子式 |
C11H13Cl2NO2 |
分子量 |
262.13 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-4-6-14(7-5-13)10-3-1-2-9(8-10)11(15)16/h1-3,8H,4-7H2,(H,15,16) |
InChIキー |
WVXYNWIVVDXMJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8706251.png)
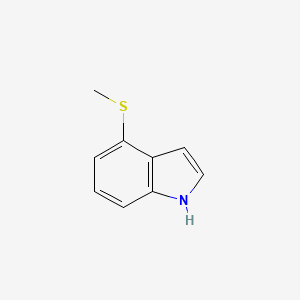
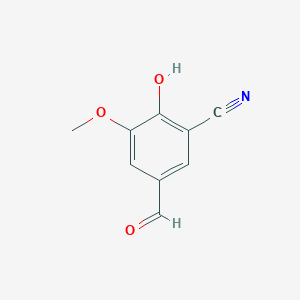
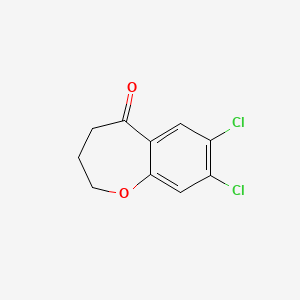
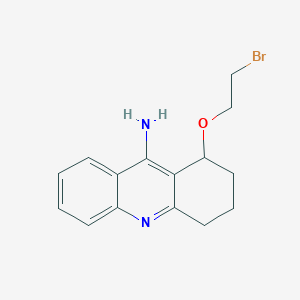

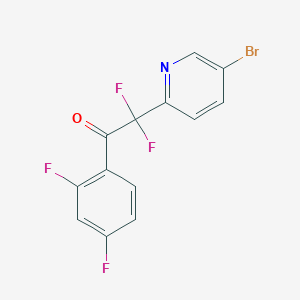
![3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8706300.png)
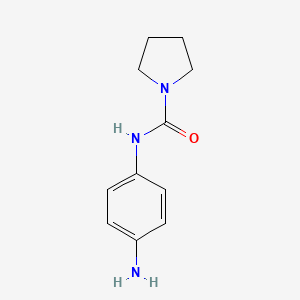
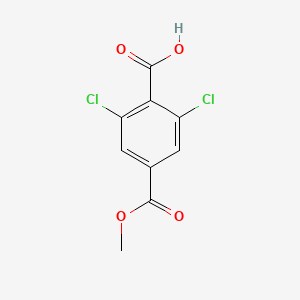
![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)

amine](/img/structure/B8706321.png)
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
